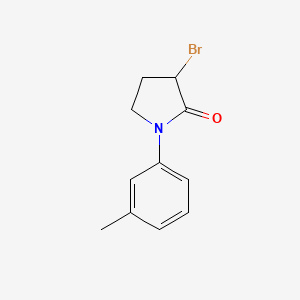

3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

3-bromo-1-(3-methylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-8-3-2-4-9(7-8)13-6-5-10(12)11(13)14/h2-4,7,10H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGWUMCZYDAGHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCC(C2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1281470-37-8 | |

| Record name | 3-bromo-1-(3-methylphenyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 3 Bromo 1 3 Methylphenyl Pyrrolidin 2 One

Advanced Retrosynthetic Disconnections and Precursor Identification for 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one

Retrosynthetic analysis provides a logical framework for dismantling a target molecule into simpler, readily available starting materials. For 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one, two primary disconnections are most logical.

Disconnection I (C-Br Bond): The most straightforward disconnection is at the carbon-bromine bond. This approach identifies the immediate precursor as 1-(3-methylphenyl)pyrrolidin-2-one . This strategy simplifies the problem to the synthesis of the N-aryl lactam core, followed by a subsequent stereoselective bromination at the α-position to the carbonyl group. This is often the preferred route as the synthesis of the core lactam is well-established.

Disconnection II (Lactam C-N and C-C Bonds): A more fundamental disconnection involves breaking the bonds that form the pyrrolidinone ring.

Cleavage of the N1-C2 (amide) bond suggests a precursor like γ-amino acid, specifically 4-((3-methylphenyl)amino)butanoic acid . Subsequent intramolecular cyclization would form the lactam ring.

A further disconnection of the C3-C4 bond points towards multi-component reaction strategies, where the ring is assembled from three or more simple acyclic precursors in a single step.

These analyses identify key precursors such as 1-(3-methylphenyl)pyrrolidin-2-one , m-toluidine , and derivatives of γ-aminobutyric acid (GABA) or succinic anhydride as primary starting materials for the synthesis.

Development of Novel and Efficient Synthetic Pathways to 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one

Building upon the retrosynthetic analysis, several forward synthetic pathways can be devised. The most common approach involves the initial synthesis of the 1-(3-methylphenyl)pyrrolidin-2-one core, followed by α-bromination.

A prevalent method for forming the N-aryl lactam core is the condensation reaction between a γ-lactone, such as γ-butyrolactone, and an aniline, in this case, m-toluidine, often under high temperature or acid-catalyzed conditions. Another classical approach is the reaction of succinic anhydride with m-toluidine to form a succinamic acid, which is then reduced and cyclized. However, modern methodologies focus on more efficient and selective catalytic approaches.

Once the 1-(3-methylphenyl)pyrrolidin-2-one precursor is obtained, the critical step is the introduction of the bromine atom at the C3 position. This is typically achieved through enolate chemistry. The lactam is treated with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate, which is then quenched with an electrophilic bromine source like N-Bromosuccinimide (NBS) or molecular bromine (Br₂).

Catalytic Approaches to Bromination and Pyrrolidinone Ring Formation

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, selectivity, and sustainability.

Catalytic Pyrrolidinone Ring Formation: Palladium-catalyzed reactions have emerged as powerful tools for constructing N-aryl heterocycles. nih.govorganic-chemistry.org One such method is the intramolecular carboamination of γ-(N-arylamino)alkenes. nih.gov This allows for the stereoselective synthesis of substituted pyrrolidines. organic-chemistry.org A tandem N-arylation/carboamination sequence can even assemble N-aryl pyrrolidines from simple primary amines, an aryl bromide, and a vinyl bromide in one pot, forming multiple bonds and a stereocenter with high efficiency. nih.gov Another approach is the palladium-catalyzed intramolecular allylation, which can form 3,4-disubstituted pyrrolidin-2-ones with excellent diastereoselectivity. acs.org

Catalytic Bromination: While the bromination of lactams often relies on stoichiometric reagents, catalytic approaches are being developed. Organocatalysis offers a metal-free alternative for stereoselective α-functionalization of carbonyl compounds. nih.gov For instance, the enantioselective α-bromination of aldehydes using N-bromosuccinimide (NBS) has been successfully achieved with chiral aminocatalysts. acs.org This principle can be extended to lactams, where a chiral catalyst forms a chiral enamine or iminium ion intermediate with the substrate, directing the attack of the bromine electrophile to one face of the molecule, thereby controlling the stereochemistry at the C3 position.

| Catalyst Type | Reaction | Key Features |

| Palladium/Phosphine (B1218219) Ligand | Intramolecular Carboamination | Forms C-N and C-C bonds in one step; high diastereoselectivity for substituted pyrrolidines. nih.gov |

| Palladium(0) | Intramolecular Allylation | Exclusively 5-exo-trig cyclization; yields trans-3,4-disubstituted products with total diastereoselection. acs.org |

| Chiral Aminocatalyst (e.g., Proline derivative) | α-Bromination | Metal-free; potential for high enantioselectivity through enamine activation. acs.org |

| Cobalt(II) Chloride | α-Arylation of α-Bromo Lactams | Efficient cross-coupling; provides access to 3-aryl-β-lactams with excellent diastereoselectivity. nih.gov |

Optimization of Reaction Parameters for Yield Enhancement and Stereocontrol

Achieving high yield and stereoselectivity is paramount in the synthesis of a single-isomer product like 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one. This requires careful optimization of reaction parameters.

For Pyrrolidinone Ring Formation (e.g., Pd-catalyzed carboamination):

Catalyst and Ligand: The choice of palladium precursor (e.g., Pd₂(dba)₃) and phosphine ligand (e.g., BINAP, DPE-Phos) is critical and highly dependent on the specific substrates. nih.gov

Base: The strength and nature of the base (e.g., NaOt-Bu, Cs₂CO₃) can significantly influence the reaction rate and prevent side reactions.

Solvent and Temperature: Solvents like toluene or dioxane are common, and the temperature must be controlled to balance reaction rate with catalyst stability and selectivity.

For Stereoselective Bromination: The key to stereocontrol is establishing a chiral environment during the C-Br bond formation. Organocatalysis is particularly well-suited for this.

Catalyst Structure: The structure of the chiral catalyst (e.g., cinchona alkaloid-derived squaramides, prolinamides) directly influences the stereochemical outcome. nih.govrsc.orgbeilstein-journals.org Different catalysts can favor the formation of opposite enantiomers.

Solvent: The polarity and hydrogen-bonding capability of the solvent (e.g., CH₂Cl₂, HFIP) can affect the conformation of the catalyst-substrate complex and thus the enantioselectivity. acs.org

Additives: The presence of additives, such as water or succinimide in the case of NBS bromination, can suppress side reactions like dibromination and enhance the reaction rate. acs.org

Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

The following table illustrates typical parameters optimized in stereoselective organocatalytic reactions leading to substituted pyrrolidines.

| Catalyst | Substrates | Solvent | Temp (°C) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Cinchonidine-derived amino-squaramide | N-Tosyl aminomethyl enone & trans-α-cyano-α,β-unsaturated ketone | Toluene | 25 | up to 16:1 | up to 99% |

| (S)-Proline | N-PMP aldimines & succinaldehyde | DMSO | RT | >20:1 | up to >99% |

| Diarylprolinol Silyl Ether | α,β-Unsaturated aldehydes & various nucleophiles | CH₂Cl₂ | -20 | N/A | >95% |

(Data is for analogous systems forming 3-substituted pyrrolidine (B122466) cores)

Multi-Component Reactions (MCRs) and Tandem Processes in Pyrrolidinone Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, offer remarkable efficiency and atom economy. tcichemicals.com Several MCRs are applicable to the synthesis of highly functionalized pyrrolidinone scaffolds. nih.govnih.gov

For instance, a Lewis acid-catalyzed MCR of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent can construct up to three contiguous stereocenters in a single step to afford highly substituted pyrrolidines. nih.gov The Castagnoli-Cushman reaction, a formal cycloaddition between an imine and a cyclic anhydride, is another powerful MCR for accessing γ-lactam cores. researchgate.net

Green Chemistry Principles and Sustainable Synthesis of 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one

Adherence to green chemistry principles is a critical aspect of modern process development. The synthesis of 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one can be made more sustainable through several strategies.

Atom Economy: MCRs, such as the Castagnoli-Cushman reaction, are inherently atom-economical as most atoms from the starting materials are incorporated into the final product. tcichemicals.comresearchgate.net

Use of Catalysis: Employing catalytic amounts of reagents (e.g., organocatalysts, transition metals) is superior to using stoichiometric amounts of promoters or bases, as it reduces waste generation. nih.govrsc.org

Solvent Choice: Efforts are being made to replace hazardous chlorinated solvents (like CH₂Cl₂) or aromatic hydrocarbons (like toluene) with greener alternatives such as ethanol, water, or 2-MeTHF. Some reactions can even be performed under solvent-free conditions, significantly reducing the environmental impact. researchgate.net

Energy Efficiency: The use of microwave irradiation or alternative energy sources can dramatically reduce reaction times and energy consumption compared to conventional heating.

Renewable Feedstocks: While not always straightforward, designing synthetic routes that begin from bio-based starting materials, such as derivatives of glutamic acid or malic acid, can improve the lifecycle sustainability of the final product. nih.gov

Process Intensification: One-pot and tandem reactions minimize workup and purification steps, which are major sources of solvent waste in multi-step syntheses. acs.org

Scalability and Process Development Considerations for 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one Production

Translating a laboratory synthesis to an industrial scale introduces a new set of challenges that must be addressed for a process to be viable.

Cost and Availability of Materials: The cost of starting materials, catalysts, and reagents is a primary driver. Precious metal catalysts like palladium can be prohibitively expensive, necessitating low catalyst loadings and efficient recycling protocols. In contrast, inexpensive and readily available organocatalysts are highly attractive for large-scale production.

Process Safety: The handling of hazardous reagents, such as molecular bromine, strong bases (LDA), or pyrophoric reagents, requires specialized equipment and stringent safety protocols. The thermal stability of the reaction mixture must be assessed to prevent runaway reactions.

Reaction Robustness: The synthesis must be reproducible and tolerant of minor variations in reagent quality, temperature, and concentration. Reactions that are sensitive or produce inconsistent yields are not suitable for large-scale manufacturing.

Purification: Purification by column chromatography is generally not feasible on an industrial scale. The ideal process should yield a product that can be isolated and purified by crystallization or distillation, which are more scalable and cost-effective methods.

Continuous Manufacturing: Shifting from batch processing to continuous flow chemistry can offer significant advantages in terms of safety (smaller volumes of hazardous materials at any given time), consistency, and automation, making it an increasingly popular choice for pharmaceutical manufacturing. digitellinc.com

Comprehensive Analysis of Chemical Reactivity and Transformational Potential of 3 Bromo 1 3 Methylphenyl Pyrrolidin 2 One

Nucleophilic Substitution Reactions at the C-3 Bromine Center of 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one

The bromine atom at the C-3 position, being alpha to the carbonyl group of the lactam, is the most active site for nucleophilic substitution. The electron-withdrawing effect of the adjacent carbonyl group activates the C-Br bond, making it susceptible to displacement by a wide range of nucleophiles. This reactivity is a cornerstone of the synthetic potential of α-haloamides. nih.gov

Derivatization via Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the C-Br bond in the title compound is a suitable electrophilic partner for such transformations. wikipedia.org α-Haloamides have been successfully employed in a variety of these reactions. nih.govthieme-connect.de

Suzuki-Miyaura Coupling: This reaction would involve coupling with an organoboron reagent, typically an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This would allow for the introduction of various aryl or vinyl substituents at the C-3 position. The reaction is known to proceed with α-chloro and α-bromo amides using catalysts like Pd(OAc)₂ with suitable phosphine (B1218219) ligands or pre-catalysts such as XPhos-Pd-G3. thieme-connect.de Given the stability and commercial availability of boronic acids, this method offers a robust route to α-arylated lactams. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between the lactam and a terminal alkyne. wikipedia.orglibretexts.org This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This would yield 3-alkynyl-1-(3-methylphenyl)pyrrolidin-2-one derivatives, which are versatile intermediates for further synthesis.

Heck Coupling: The Heck reaction would couple the C-3 position to an alkene, forming a new carbon-carbon bond and introducing an alkenyl substituent. organic-chemistry.orgyoutube.com The reaction uses a palladium catalyst and a base, and it is a fundamental method for olefination. nih.gov While traditionally used with aryl and vinyl halides, its application with alkyl halides, especially activated ones, has been developed. nih.gov

The table below summarizes the expected outcomes of these cross-coupling reactions.

| Reaction Type | Coupling Partner | Catalyst/Conditions (Exemplary) | Expected Product Structure |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80 °C | 3-Aryl-1-(3-methylphenyl)pyrrolidin-2-one |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | 3-Alkynyl-1-(3-methylphenyl)pyrrolidin-2-one |

| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C | 3-Alkenyl-1-(3-methylphenyl)pyrrolidin-2-one |

Exploration of Other Nucleophilic Displacement Reactions

Beyond metal-catalyzed cross-couplings, the C-3 bromine is susceptible to classical nucleophilic substitution (S_N) reactions with a variety of "soft" and "hard" nucleophiles. ucalgary.cayoutube.com These reactions provide direct pathways to introduce heteroatom-containing functional groups. The reactivity is analogous to that of other activated alkyl halides.

Potential nucleophiles could include:

Amines: Reaction with primary or secondary amines would yield 3-amino-pyrrolidinone derivatives.

Thiols: Thiolates would react to form 3-thioether-pyrrolidinones.

Azide (B81097): Sodium azide can be used to introduce the N₃ group, which can be subsequently reduced to an amine or used in cycloaddition reactions.

Enolates: Carbon nucleophiles, such as stabilized enolates derived from malonates or β-ketoesters, can be used to form a new C-C bond, leading to more complex structures.

The table below outlines potential nucleophilic substitution reactions.

| Nucleophile | Reagent Example | Solvent/Conditions (Typical) | Expected Product Structure |

| Amine | Pyrrolidine (B122466) | THF, rt | 3-(Pyrrolidin-1-yl)-1-(3-methylphenyl)pyrrolidin-2-one |

| Thiolate | Sodium thiophenoxide | DMF, rt | 3-(Phenylthio)-1-(3-methylphenyl)pyrrolidin-2-one |

| Azide | Sodium Azide (NaN₃) | DMF, 60 °C | 3-Azido-1-(3-methylphenyl)pyrrolidin-2-one |

| Malonate Enolate | Diethyl malonate, NaOEt | Ethanol, Reflux | Diethyl 2-(1-(3-methylphenyl)-2-oxopyrrolidin-3-yl)malonate |

Reactivity of the Pyrrolidinone Heterocyclic System in 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one

The pyrrolidinone ring itself is a robust heterocyclic system but possesses latent reactivity that can be exploited under specific conditions. nih.gov

Ring-Opening, Ring-Expansion, and Cycloaddition Studies

Ring-Opening: The amide bond within the lactam ring can be cleaved under hydrolytic conditions. Strong acidic or basic conditions would likely lead to the opening of the five-membered ring to produce the corresponding γ-amino acid derivative, 4-amino-4-(3-methylphenylamino)-3-bromobutanoic acid. This transformation breaks the heterocyclic core and can be a strategic step in certain multi-step syntheses.

Ring-Expansion: While less common for pyrrolidinones compared to smaller rings like aziridines, ring-expansion reactions could potentially be induced under specific photochemical or rearrangement-promoting conditions, although this remains a speculative pathway without direct precedent.

Cycloaddition Reactions: The pyrrolidinone scaffold can participate in cycloaddition reactions. nih.gov One of the most powerful methods for constructing five-membered heterocycles is the 1,3-dipolar cycloaddition. nih.gov It is conceivable that the pyrrolidinone could be a precursor to an azomethine ylide, which could then react with a dipolarophile. For instance, thermal decarboxylation of a related oxazolidinone derived from the parent amino acid could generate a non-stabilized azomethine ylide for use in [3+2] cycloadditions to build complex polycyclic systems containing the pyrrolidine core. mdpi.com

Functionalization Strategies for the N-Substituted Phenyl Moiety

The N-aryl linkage in N-aryl pyrrolidines is generally stable. nih.gov Direct functionalization often targets the C-H bonds of the aryl ring rather than the C-N bond itself. Cleavage of the N-phenyl bond would require harsh reductive conditions or specialized oxidative methods that are not typically employed for routine functionalization. Therefore, synthetic strategies would likely focus on modifying the phenyl ring while preserving the pyrrolidinone structure.

Electrophilic and Radical Functionalization of the 3-Methylphenyl Substituent

The 3-methylphenyl (m-tolyl) group offers additional sites for synthetic modification through electrophilic aromatic substitution or radical reactions.

Electrophilic Aromatic Substitution (EAS): The methyl group is an activating, ortho, para-directing group. The pyrrolidinone moiety, connected via nitrogen, is also generally considered an activating, ortho, para-director. The combined directing effects would strongly favor electrophilic attack at the positions ortho and para to the methyl group (positions 2, 4, and 6) and ortho to the nitrogen atom (position 2'). The most likely positions for substitution on the 3-methylphenyl ring would be at C-2, C-4, and C-6. Steric hindrance from the adjacent pyrrolidinone ring might disfavor substitution at the C-2 position, making C-4 and C-6 the most probable sites.

| EAS Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 3-Bromo-1-(4-nitro-3-methylphenyl)pyrrolidin-2-one and 3-Bromo-1-(2-nitro-3-methylphenyl)pyrrolidin-2-one |

| Bromination | Br₂, FeBr₃ | 3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one and 3-Bromo-1-(2-bromo-3-methylphenyl)pyrrolidin-2-one |

| Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | 3-Bromo-1-(4-acetyl-3-methylphenyl)pyrrolidin-2-one |

Radical Functionalization: The methyl group is a prime target for radical reactions. Benzylic bromination using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) would selectively replace a hydrogen on the methyl group with a bromine atom. This would generate a 3-bromo-1-(3-(bromomethyl)phenyl)pyrrolidin-2-one, introducing a new, highly reactive benzylic bromide handle for subsequent nucleophilic substitutions or organometallic coupling reactions. Furthermore, recent advances in photoredox and electrochemical methods have expanded the scope of radical reactions, potentially allowing for the trifunctionalization of the molecule under specific conditions. mdpi.com The use of mixed-halide radicals has also shown that bromo-substituents can impart site-specific reactivity in cross-coupling reactions due to their character as a good leaving group. researchgate.netchemrxiv.org

Investigations into Photochemical and Thermal Transformations of 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one

The transformational potential of 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one under photochemical and thermal conditions is largely dictated by the C-Br bond at the α-position to the carbonyl group and the stability of the N-aryl pyrrolidinone ring system.

Photochemical Transformations:

The photochemistry of α-haloamides and related lactams often involves the homolytic cleavage of the carbon-halogen bond upon absorption of ultraviolet light. This process generates a radical intermediate, which can then undergo a variety of subsequent reactions.

One potential photochemical transformation is dehalogenation . Upon irradiation, the C-Br bond in 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one could cleave to form a carbon-centered radical at the 3-position. In the presence of a suitable hydrogen atom donor, this radical would be quenched to yield 1-(3-methylphenyl)pyrrolidin-2-one.

Another plausible pathway is intramolecular cyclization . The N-aryl substituent, specifically the tolyl group, presents an opportunity for radical-mediated cyclization. The initially formed radical at the 3-position could potentially attack the aromatic ring, leading to the formation of a new carbon-carbon bond and ultimately, after subsequent steps, a polycyclic product. The regioselectivity of such a cyclization would be influenced by the position of the methyl group on the aromatic ring. A metal-free photoredox-catalyzed cyclization of N-aryl acrylamides to form oxindole (B195798) derivatives has been reported, suggesting that similar intramolecular C-C bond formation is a feasible pathway for related systems. mdpi.com

Table 1: Potential Photochemical Transformation Products of 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one

| Starting Material | Potential Product | Reaction Type |

| 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one | 1-(3-methylphenyl)pyrrolidin-2-one | Dehalogenation |

| 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one | Tricyclic fused pyrrolidinone derivative | Intramolecular Radical Cyclization |

Thermal Transformations:

The thermal reactivity of 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one is expected to be dominated by elimination and degradation pathways.

A primary thermal reaction would likely be the elimination of hydrogen bromide (HBr) . This is a common reaction for α-halo carbonyl compounds. masterorganicchemistry.comlibretexts.orgmsu.edu Heating the compound, especially in the presence of a base, could facilitate the removal of the bromine atom and a proton from an adjacent carbon (either C4 or the exocyclic methylene (B1212753) of the tolyl group, though the former is more likely), leading to the formation of an unsaturated lactam, 1-(3-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one.

At higher temperatures, thermal degradation of the pyrrolidinone ring itself is expected. Studies on the thermal stability of N-substituted 2-pyrrolidinones have shown that decomposition can occur at elevated temperatures. For instance, the thermal decomposition of N-methyl-2-pyrrolidone is minimized by the addition of water, indicating its susceptibility to heat-induced breakdown. google.com The degradation of poly(N-vinyl-2-pyrrolidone) copolymers occurs in the range of 350–500 °C, suggesting that the lactam ring is stable up to a certain temperature threshold. researchgate.net The degradation products for 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one would likely be complex, involving fragmentation of the heterocyclic ring and the N-aryl substituent.

Table 2: Potential Thermal Transformation Products of 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one

| Starting Material | Potential Product | Reaction Type |

| 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one | 1-(3-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one | Elimination (Dehydrobromination) |

| 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one | Various fragmentation products | Thermal Degradation |

It is important to reiterate that the transformations described above are hypothetical and based on the known reactivity of similar chemical structures. Detailed experimental studies, including product isolation and characterization, would be necessary to definitively elucidate the photochemical and thermal behavior of 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one.

Computational and Theoretical Investigations of 3 Bromo 1 3 Methylphenyl Pyrrolidin 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Energetics

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of many-body systems. It is frequently employed to determine the ground-state electronic structure, optimized molecular geometry, and energetic properties of organic compounds. For 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide a comprehensive understanding of its molecular framework. scispace.com

Electronic Structure: DFT calculations can elucidate the distribution of electron density and identify regions of electrophilic and nucleophilic character. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. For similar bromo-substituted heterocyclic compounds, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO may be distributed across the pyrrolidinone ring and the carbon-bromine bond. researchgate.net

Molecular Geometry: Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule. This provides precise values for bond lengths, bond angles, and dihedral angles. In the case of 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one, the planarity of the phenyl ring and the conformation of the five-membered pyrrolidinone ring are of particular interest. The pyrrolidinone ring is expected to adopt a non-planar conformation, such as an envelope or twisted form, to minimize steric strain. nih.govnih.gov

Energetics: DFT calculations can also be used to compute various thermodynamic properties, such as the enthalpy of formation and Gibbs free energy. chemeo.com These energetic parameters are fundamental for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate.

Table 1: Representative Optimized Geometrical Parameters for a Pyrrolidinone Ring Structure from DFT Calculations

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O | 1.23 | |

| N-C(O) | 1.38 | |

| N-C(aromatic) | 1.42 | |

| C-Br | 1.95 | |

| **Bond Angles (°) ** | ||

| O=C-N | 125.0 | |

| C-N-C(aromatic) | 122.0 | |

| N-C-C | 110.0 | |

| Dihedral Angles (°) | ||

| C(aromatic)-N-C(O)-C | 175.0 |

Note: The values presented are typical for related pyrrolidinone structures and serve as illustrative examples.

Conformational Landscape Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis of 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one would involve exploring the different spatial arrangements of the molecule that arise from rotation around single bonds. The primary focus would be on the rotation of the 3-methylphenyl group relative to the pyrrolidinone ring and the puckering of the pyrrolidinone ring itself. mdpi.com

A potential energy surface (PES) map can be generated by systematically varying key dihedral angles and calculating the corresponding energy at each point. This map reveals the low-energy conformations (local minima) and the energy barriers (transition states) that separate them. For this compound, the key dihedral angle would be that which describes the rotation of the N-aryl bond. The analysis would likely show that conformations minimizing steric hindrance between the ortho hydrogens of the phenyl ring and the pyrrolidinone ring are energetically favored. mdpi.com The pyrrolidinone ring itself can exist in several conformations, such as the envelope and twisted forms, which would also be identified as low-energy structures on the PES. nih.gov

Predictive Modeling of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic data, which can aid in the structural elucidation and characterization of novel compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for confirming molecular structures. mdpi.comnrel.gov DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that are generally in good agreement with experimental values after appropriate scaling. mdpi.com For 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one, these calculations would help in assigning the signals in the experimental spectrum, particularly for the protons and carbons of the pyrrolidinone ring and the substituted phenyl ring. The calculated shifts would be sensitive to the molecule's conformation, making them valuable for validating the results of the conformational analysis. mdpi.com

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be calculated using DFT. The calculated frequencies correspond to the normal modes of vibration of the molecule. scispace.comresearchgate.net By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed absorption bands to specific molecular vibrations can be made. researchgate.net For 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one, characteristic vibrational modes would include the C=O stretching of the lactam, C-N stretching, aromatic C-H stretching, and the C-Br stretching frequency. Scaling factors are often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model. scispace.com

Table 2: Predicted Spectroscopic Data for a Substituted Pyrrolidinone

| Spectroscopic Parameter | Functional Group/Atom | Predicted Value |

|---|---|---|

| ¹³C NMR Chemical Shift (ppm) | ||

| C=O | 170-175 | |

| C-Br | 45-55 | |

| Aromatic C | 110-140 | |

| Vibrational Frequency (cm⁻¹) | ||

| C=O Stretch | ~1680-1720 | |

| Aromatic C=C Stretch | ~1450-1600 | |

| C-Br Stretch | ~500-650 |

Note: These are representative value ranges for compounds with similar functional groups.

Reaction Mechanism Elucidation and Transition State Analysis for Key Chemical Transformations

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying the intermediates and transition states involved. For 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one, a key transformation of interest could be its synthesis or its participation in further reactions, such as nucleophilic substitution at the bromine-bearing carbon.

DFT calculations can be used to map the reaction pathway, locating the transition state structure and calculating its energy. mdpi.com This allows for the determination of the activation energy, which is a key factor in predicting the reaction rate. For example, in a nucleophilic substitution reaction, the calculations could help to determine whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism by analyzing the structures and energies of the corresponding intermediates and transition states. The analysis of the electronic properties along the reaction coordinate can also provide a deeper understanding of the bond-making and bond-breaking processes. mdpi.com

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. An MD simulation solves Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms change.

For 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one, MD simulations could be used to:

Explore Conformational Dynamics: MD can reveal the accessible conformations of the molecule in a given environment (e.g., in a solvent) and the timescales of transitions between them. This provides a more realistic picture of the molecule's flexibility than a static conformational analysis.

Study Intermolecular Interactions: MD simulations are particularly useful for studying how the molecule interacts with other molecules, such as solvent molecules or a biological target. By simulating the compound in a box of water, for example, one could study its hydration and the formation of hydrogen bonds or other non-covalent interactions. This is crucial for understanding its solubility and potential for drug-receptor binding. researchgate.net

Advanced Analytical Method Development and Validation for 3 Bromo 1 3 Methylphenyl Pyrrolidin 2 One

Development and Validation of Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for the assessment of purity and the separation of isomers of 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC):

A stability-indicating reversed-phase HPLC (RP-HPLC) method is the cornerstone for purity assessment. The development of such a method involves a systematic approach to optimize the separation of the main compound from any potential impurities and degradation products.

Method Development: A typical starting point would involve screening various columns and mobile phases. Due to the presence of a chiral center at the 3-position of the pyrrolidinone ring, the separation of enantiomers is a critical consideration. Chiral stationary phases (CSPs), particularly those based on polysaccharide derivatives like cellulose (B213188) or amylose, are often effective for resolving enantiomers of cyclic compounds. For instance, a Chiralpak® column could be evaluated. The mobile phase would likely consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, with the pH adjusted to ensure the stability and optimal retention of the analyte.

Method Validation: The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines. This validation process ensures that the method is suitable for its intended purpose and provides reliable results. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from impurities and degradation products.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the identification and quantification of volatile impurities. Given the molecular weight and structure of 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one, it is amenable to GC analysis, likely after derivatization to increase its volatility and thermal stability.

Method Development: A capillary GC column with a non-polar or medium-polarity stationary phase would be a suitable choice. The temperature program would be optimized to achieve good separation of the analyte from any potential volatile impurities. The mass spectrometer would be operated in electron ionization (EI) mode, allowing for the generation of a reproducible fragmentation pattern that can be used for structural elucidation and identification of unknown impurities by comparison with mass spectral libraries. For enantioselective analysis, a chiral GC column could be employed.

Method Validation: Similar to HPLC, the GC-MS method would require validation for parameters such as specificity, linearity, accuracy, precision, LOD, and LOQ to ensure its reliability for purity testing.

Interactive Data Table: Proposed HPLC Method Parameters for Purity and Isomer Separation

| Parameter | Proposed Condition | Rationale |

| Column | Chiralpak® IA or similar polysaccharide-based CSP (e.g., 4.6 x 250 mm, 5 µm) | Proven effectiveness in separating enantiomers of similar heterocyclic compounds. |

| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) | Common mobile phase for normal-phase chiral separations, offering good selectivity. |

| Flow Rate | 1.0 mL/min | A standard flow rate providing a balance between analysis time and resolution. |

| Column Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |

| Detection Wavelength | 254 nm | A common wavelength for detecting aromatic compounds. |

| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |

Quantitative Nuclear Magnetic Resonance (qNMR) for Accurate Compound Quantification

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve using a substance-specific reference standard. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Methodology: For the qNMR analysis of 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one, a certified internal standard with a known purity and a resonance signal that does not overlap with the analyte's signals is used. A precisely weighed amount of the sample and the internal standard are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The ¹H NMR spectrum is then recorded under conditions that ensure accurate integration of the signals, such as a long relaxation delay (D1) to allow for complete spin-lattice relaxation of all relevant protons.

Purity Calculation: The purity of the compound can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard (%)

Where:

I = Integral value of the signal

N = Number of protons giving rise to the signal

MW = Molecular weight

m = mass

Validation: The qNMR method should be validated for its accuracy, precision, and specificity to ensure the reliability of the purity determination.

Interactive Data Table: Hypothetical qNMR Purity Determination of 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one

| Parameter | Analyte (3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one) | Internal Standard (e.g., Maleic Anhydride) |

| Molecular Weight ( g/mol ) | 254.12 | 98.06 |

| Mass (mg) | 25.0 | 10.0 |

| Purity of Standard (%) | - | 99.9 |

| Signal for Integration | Aromatic protons (e.g., singlet or doublet) | Olefinic protons (singlet) |

| Number of Protons (N) | 1 | 2 |

| Integral Value (I) | 1.00 | 0.85 |

| Calculated Purity (%) | 97.5 | - |

Development of Specialized Detection Techniques (e.g., UV-Vis, Fluorescence) for Trace Analysis

For the detection of trace amounts of 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one, specialized and highly sensitive detection techniques are required.

UV-Vis Spectroscopy: The presence of the methylphenyl group in the molecule imparts UV-absorbing properties. A UV-Vis spectrum would typically be recorded to determine the wavelength of maximum absorbance (λ_max). This λ_max can then be used in HPLC-UV detection to maximize sensitivity. While UV-Vis spectroscopy itself is not typically used for trace analysis due to lower sensitivity compared to other techniques, it is fundamental for setting up more sensitive methods. The aromatic ring is expected to have a primary absorption band in the 200-280 nm region.

Fluorescence Spectroscopy: While the native fluorescence of 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one may be weak, derivatization with a fluorescent tag could be a viable strategy for trace analysis. This involves reacting the compound with a fluorogenic reagent to produce a highly fluorescent derivative. This derivative can then be detected with high sensitivity using a fluorescence detector, often coupled with HPLC. The choice of derivatizing agent would depend on the functional groups available in the molecule or its potential degradation products.

Stability Studies and Degradation Pathway Analysis in Various Chemical Environments

Stability studies are crucial to understand how the quality of 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one varies with time under the influence of various environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and to establish the degradation pathways of the molecule.

Forced Degradation Studies: The compound would be subjected to stress conditions including:

Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures to investigate hydrolytic stability. The lactam ring is a potential site for hydrolysis.

Oxidative Degradation: Exposure to an oxidizing agent (e.g., H₂O₂) to identify potential oxidation products.

Thermal Degradation: Heating the solid compound to assess its thermal stability.

Photodegradation: Exposing the compound to UV and visible light to evaluate its photostability.

Degradation Pathway Analysis: The samples from the forced degradation studies would be analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate, identify, and characterize the degradation products. This allows for the elucidation of the degradation pathways. For 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one, potential degradation pathways could include hydrolysis of the lactam ring to form the corresponding amino acid derivative, and de-bromination.

Interactive Data Table: Summary of Forced Degradation Conditions and Potential Degradation Products

| Stress Condition | Typical Reagents/Conditions | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl, 60 °C, 24h | 4-Bromo-4-(3-methylphenylamino)butanoic acid |

| Basic Hydrolysis | 0.1 M NaOH, 60 °C, 24h | Salt of 4-Bromo-4-(3-methylphenylamino)butanoic acid |

| Oxidative Degradation | 3% H₂O₂, RT, 24h | N-oxide derivatives, hydroxylated aromatic ring |

| Thermal Degradation | 80 °C, 48h | De-brominated and other fragmentation products |

| Photodegradation | ICH-compliant light exposure | Products of radical reactions, de-bromination |

Exploration of Advanced Chemical Applications of 3 Bromo 1 3 Methylphenyl Pyrrolidin 2 One in Non Biological Systems

Utility as a Versatile Synthetic Intermediate and Building Block in Complex Chemical Syntheses

The primary utility of 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one in synthetic organic chemistry lies in its role as a versatile building block for the construction of more complex molecular architectures. The pyrrolidinone scaffold is a common motif in a wide range of biologically active compounds and functional materials. The presence of a bromine atom at the 3-position significantly enhances its synthetic utility.

The carbon-bromine bond in this compound is susceptible to a variety of chemical transformations, making it a valuable handle for introducing molecular diversity. Key potential reactions include:

Nucleophilic Substitution Reactions: The bromide ion is an excellent leaving group, facilitating reactions with a wide range of nucleophiles. This allows for the introduction of various functional groups at the 3-position of the pyrrolidinone ring, such as azides, cyanides, thiols, and amines. These reactions would lead to a diverse library of 3-substituted-1-(3-methylphenyl)pyrrolidin-2-ones, each with potentially unique properties and further synthetic utility.

Cross-Coupling Reactions: The bromo-substituted carbon can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the connection of the pyrrolidinone core to other aromatic, aliphatic, or acetylenic fragments. This capability is crucial for the synthesis of complex, multi-component molecules.

Radical Reactions: The carbon-bromine bond can also undergo homolytic cleavage to generate a radical intermediate. This reactivity can be harnessed in various radical-mediated transformations to form new carbon-carbon or carbon-heteroatom bonds, further expanding the synthetic possibilities.

The N-(3-methylphenyl) group also influences the reactivity and properties of the molecule. It can direct metallation reactions and its electronic and steric properties can modulate the reactivity of the pyrrolidinone ring.

Below is a table summarizing the potential synthetic transformations of 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one.

| Reaction Type | Reagents/Catalysts | Potential Product | Significance |

| Nucleophilic Substitution | Nu- (e.g., N3-, CN-, RS-, R2N-) | 3-Nu-1-(3-methylphenyl)pyrrolidin-2-one | Introduction of diverse functional groups |

| Suzuki Coupling | R-B(OR)2, Pd catalyst, Base | 3-R-1-(3-methylphenyl)pyrrolidin-2-one | Formation of C-C bonds with aryl/vinyl groups |

| Heck Coupling | Alkene, Pd catalyst, Base | 3-alkenyl-1-(3-methylphenyl)pyrrolidin-2-one | Formation of C-C bonds with alkenes |

| Sonogashira Coupling | Alkyne, Pd/Cu catalyst, Base | 3-alkynyl-1-(3-methylphenyl)pyrrolidin-2-one | Formation of C-C bonds with alkynes |

Investigation as a Ligand in Homogeneous or Heterogeneous Catalysis

The pyrrolidinone structure is a key component in a number of successful chiral ligands and organocatalysts. nih.govbenthamdirect.com The nitrogen and oxygen atoms of the lactam functionality in 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one have the potential to coordinate with metal centers, making the molecule a candidate for investigation as a ligand in catalysis.

The utility of this compound as a ligand could be explored in several ways:

Direct Use as a Ligand: The unmodified molecule could be tested as a ligand in various metal-catalyzed reactions. The nitrogen and carbonyl oxygen could act as a bidentate or monodentate ligand, influencing the steric and electronic environment of the metal center and, consequently, the activity and selectivity of the catalyst.

Modification for Ligand Synthesis: More likely, 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one would serve as a precursor for more complex ligands. The bromine atom can be replaced with other coordinating groups, such as phosphines, pyridines, or other heterocycles, through nucleophilic substitution or cross-coupling reactions. This would allow for the synthesis of a library of novel ligands with tunable properties. The N-(3-methylphenyl) group could also be functionalized to introduce additional coordinating sites or to modify the steric bulk of the resulting ligand.

Pyrrolidinone-based ligands have been shown to be effective in various catalytic transformations, including hydrosilylation and hydrogenation reactions. researchgate.net Ruthenium complexes bearing pyrrolidine-containing polypyridine ligands have demonstrated improved visible light absorption, suggesting potential applications in photocatalysis. acs.org The development of new pyrrolidinone-based ligands derived from 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one could lead to catalysts with novel reactivity and selectivity.

Potential in Materials Science and Organic Electronics

Organic molecules are increasingly being investigated for their applications in materials science and organic electronics. rsc.org Brominated organic compounds, in particular, are widely used as flame retardants and as building blocks for functional materials. azom.comresearchgate.net The unique combination of a polar lactam ring, an aromatic group, and a reactive bromine atom suggests that 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one could be a valuable component in the design of new organic materials.

Potential applications in this area include:

Monomer for Polymer Synthesis: The bromine atom can serve as a reactive site for polymerization reactions. For instance, it could be used in cross-coupling polymerization methods to create novel conjugated polymers. The pyrrolidinone and methylphenyl groups would impart specific solubility, thermal, and electronic properties to the resulting polymer.

Component in Organic Semiconductors: The N-aryl pyrrolidinone core could be incorporated into larger conjugated systems designed for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The electronic properties of the N-(3-methylphenyl) group and the potential for further functionalization at the 3-position could be used to tune the HOMO/LUMO energy levels and charge transport characteristics of the material.

Functional Additives: The compound could be explored as an additive to modify the properties of existing polymers or other materials. For example, its polar nature might enhance the properties of certain polymer blends, or it could be used as a precursor to introduce specific functionalities into a material.

Application as a Mechanistic Probe in Fundamental Chemical Research

The study of reaction mechanisms is fundamental to advancing the field of chemistry. Molecules with specific reactive sites can be used as "probes" to elucidate the intricate steps of a chemical transformation. The carbon-bromine bond in 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one makes it a potential candidate for use as a mechanistic probe.

For instance, in studying a new catalytic cycle, this compound could be used to:

Trap Intermediates: The reactive C-Br bond could potentially react with and "trap" transient catalytic intermediates, allowing for their isolation and characterization.

Investigate Kinetic Isotope Effects: By synthesizing isotopically labeled versions of the compound (e.g., with ¹³C or ²H), it could be used to study kinetic isotope effects, providing valuable information about bond-breaking and bond-forming steps in a reaction mechanism.

Probe the Steric and Electronic Effects of the Ligand Sphere: In the context of catalysis, variations of this molecule with different substituents on the phenyl ring could be synthesized to systematically probe the steric and electronic effects on the catalytic reaction, providing insights into the structure-activity relationship of the catalyst.

Furthermore, halo-lactams, a class of compounds to which 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one belongs, have been utilized as chemical probes to study and inhibit bacterial enzymes, highlighting the potential for this class of molecules in chemical biology and mechanistic studies of biological processes. nih.gov

Conclusion and Future Research Perspectives for 3 Bromo 1 3 Methylphenyl Pyrrolidin 2 One

Synthesis of Key Findings on the Chemical Properties and Transformations

3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one, with the chemical formula C₁₁H₁₂BrNO, is a halogenated lactam. uni.lubldpharm.com While specific experimental data on its chemical properties and transformations are not currently available in published literature, its structure allows for several key inferences based on the established chemistry of α-halo lactams and related compounds.

The core of its reactivity lies in the carbon-bromine bond at the α-position to the lactam carbonyl group. This bromine atom is expected to be a good leaving group, rendering the α-carbon electrophilic and susceptible to nucleophilic substitution reactions. This would allow for the introduction of a wide variety of functional groups, making it a potentially valuable synthetic intermediate.

Based on computational predictions, the compound has a molecular weight of approximately 254.12 g/mol and a predicted XlogP of 2.6, suggesting moderate lipophilicity. uni.lu The structural information available from public databases is summarized in the table below.

Table 1: Structural and Physicochemical Properties of 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂BrNO | uni.lubldpharm.com |

| Molecular Weight | 254.12 g/mol | uni.lu |

| InChI | InChI=1S/C11H12BrNO/c1-8-3-2-4-9(7-8)13-6-5-10(12)11(13)14/h2-4,7,10H,5-6H2,1H3 | uni.lu |

| InChIKey | ZDGWUMCZYDAGHV-UHFFFAOYSA-N | uni.lu |

| Canonical SMILES | CC1=CC(=CC=C1)N2CCC(C2=O)Br | uni.lubldpharm.com |

| Predicted XlogP | 2.6 | uni.lu |

Identification of Unresolved Research Questions and Future Challenges

The most significant gap in the current understanding of 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one is the complete absence of published experimental data. While the compound is listed by chemical suppliers, indicating its successful synthesis, the methodologies have not been disclosed in peer-reviewed literature. bldpharm.combldpharm.com This presents a primary and critical unresolved research question.

Key future challenges include:

Development of a reliable and scalable synthesis: Establishing an efficient synthetic route to produce the compound in sufficient quantities for further study is paramount.

Characterization of its chemical reactivity: A systematic investigation of its reactions with various nucleophiles, its stability under different conditions (pH, temperature), and its potential for undergoing rearrangement or elimination reactions is needed.

Elucidation of its three-dimensional structure and stereochemistry: The bromine-bearing carbon is a chiral center, meaning the compound can exist as enantiomers. The synthesis and separation of these enantiomers and the determination of their absolute configuration would be a crucial step in understanding their potential biological activity.

Proposed Directions for Methodological Advancements and Synthetic Innovations

Given the lack of a published synthesis for 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one, a key area for methodological advancement is the development of a robust synthetic protocol. Drawing inspiration from the synthesis of other α-bromolactones, several strategies could be explored. beilstein-journals.orgnih.govorgsyn.org

One promising approach is the direct α-bromination of the precursor, 1-(3-methylphenyl)pyrrolidin-2-one. This could potentially be achieved using standard brominating agents such as N-bromosuccinimide (NBS) with a radical initiator, or bromine in the presence of an acid catalyst.

A more sophisticated method, which has been successfully applied to other lactones, is a two-phase bromination process. beilstein-journals.orgnih.gov This involves the ring-opening of the lactam precursor with bromine and a catalyst like phosphorus tribromide (PBr₃), followed by an in-situ intramolecular cyclization under phase-transfer conditions. This method can offer advantages in terms of yield and selectivity.

Future synthetic innovations could focus on stereoselective bromination methods to afford enantiomerically pure 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one. This could involve the use of chiral catalysts or auxiliaries.

Emerging Opportunities for Further Academic and Industrial Research Engagement

The potential of 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one as a versatile building block opens up numerous opportunities for both academic and industrial research. Its ability to undergo nucleophilic substitution at the C3 position could be exploited for the synthesis of novel libraries of pyrrolidin-2-one derivatives.

In an academic setting, this compound could serve as a platform for studying the fundamental reactivity of α-halo lactams and for developing new synthetic methodologies. The exploration of its utility in transition-metal-catalyzed cross-coupling reactions could lead to the development of novel carbon-carbon and carbon-heteroatom bond-forming strategies.

From an industrial perspective, particularly in the pharmaceutical and agrochemical sectors, this compound could be a valuable intermediate for the synthesis of new biologically active molecules. The pyrrolidinone core is present in numerous approved drugs, and the ability to readily functionalize this scaffold at the 3-position could accelerate the discovery of new therapeutic agents. For instance, related N-(bromophenyl)pyrazine-carboxamide derivatives have been investigated for their antibacterial activities. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one, and how can reaction conditions be optimized?

- Answer : A standard synthetic approach involves the acylation of pyrrolidine derivatives with halogenated aryl acyl chlorides under controlled conditions. For example, reacting 3-methylphenol-derived acyl chlorides with pyrrolidine precursors in the presence of a base (e.g., triethylamine) at 0–5°C can yield the target compound. Optimization may include varying solvents (e.g., dichloromethane vs. THF), temperature gradients, or catalysts (e.g., DMAP) to improve yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR provide detailed information on proton environments and carbon frameworks, particularly for verifying bromine substitution and aryl group attachment .

- X-ray Crystallography : SHELX-based refinement (e.g., SHELXL) resolves bond lengths, angles, and stereochemistry. For example, high-resolution data (≤ 0.8 Å) can clarify torsional strain in the pyrrolidinone ring .

- Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns (e.g., Br/Br splitting) .

Q. How should researchers design assays to evaluate the biological activity of this compound?

- Answer :

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity to enzymes like kinases or proteases.

- In Vitro Assays : Measure IC values via fluorescence-based enzymatic inhibition assays. Include controls for non-specific binding (e.g., DMSO vehicle) .

- Cellular Uptake Studies : Employ HPLC or LC-MS to quantify intracellular concentrations in cell lines .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one in nucleophilic substitution reactions?

- Answer :

- DFT Calculations : Gaussian or ORCA software can model transition states and activation energies for bromine displacement. For example, Fukui indices identify electrophilic sites susceptible to attack by amines or thiols .

- Solvent Effects : COSMO-RS simulations predict solvation energies in polar aprotic solvents (e.g., DMF), influencing reaction kinetics .

Q. What strategies resolve contradictions in spectral data when analyzing brominated pyrrolidinone derivatives?

- Answer :

- Multi-Technique Cross-Validation : Combine H-C HSQC NMR to assign ambiguous peaks and X-ray data to confirm spatial arrangements. For instance, crystallographic disorder in the bromine position may require iterative refinement in SHELXL .

- Dynamic NMR : Resolve rotational barriers in the aryl-pyrrolidinone linkage by variable-temperature experiments .

Q. How do steric and electronic effects influence the catalytic efficiency of related brominated pyrrolidinones in organic reactions?

- Answer :

- Steric Maps : Generate using Mercury software to analyze substituent bulk (e.g., 3-methylphenyl group) hindering catalytic active sites .

- Hammett Studies : Correlate substituent σ values with reaction rates in Suzuki-Miyaura couplings, revealing electron-withdrawing effects of bromine on aryl ring reactivity .

Q. What methodologies address challenges in crystallizing halogenated pyrrolidinones for structural studies?

- Answer :

- Co-Crystallization : Use co-formers (e.g., nicotinamide) to stabilize lattice packing via hydrogen bonds.

- Cryogenic Techniques : Flash-cooling in liquid nitrogen minimizes thermal motion artifacts. SHELXD can phase low-resolution datasets (< 1.5 Å) by exploiting heavy-atom (Br) anomalous scattering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.